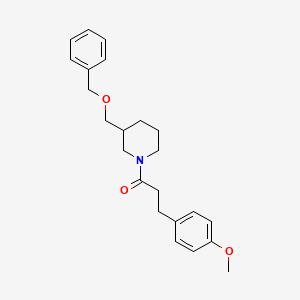

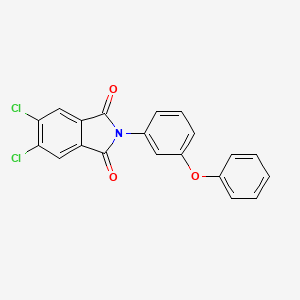

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic rings. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of complex molecules like 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. Paper describes a copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, which could be a relevant method for constructing similar heterocyclic systems. Paper outlines the synthesis of N-(substituted imidazo[1,2-b]pyridazine) acetamides, which involves nucleophilic addition, ring opening, and cyclization steps. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would include several heterocyclic rings, such as imidazole and pyridazine, which are known to interact with biological targets. The presence of a thioether linkage and an acetamide group suggests potential for specific binding interactions within biological systems. The molecular docking studies mentioned in paper could be used to predict the binding interactions of similar compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and heterocyclic components. The thioether linkage might be susceptible to oxidation, and the acetamide group could be involved in hydrolysis reactions under physiological conditions. The heterocyclic rings could participate in various chemical reactions, depending on the electronic properties conferred by their substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, such as solubility, melting point, and stability, would be determined by its molecular structure. The heterocyclic rings might confer a degree of rigidity to the molecule, affecting its solubility and crystallinity. The compound's stability could be influenced by the susceptibility of its functional groups to environmental factors like light, temperature, and pH.

Applications De Recherche Scientifique

Synthesis and Characterization

This compound belongs to a broader class of chemicals that have been synthesized and characterized for their unique properties. Researchers have developed methods for synthesizing related imidazo[1,2-a]pyridine derivatives, which are notable for their potential applications in medicinal chemistry and as probes for scientific studies. For instance, a study described the one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the compound's utility as a fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Potential Therapeutic Applications

Although the specific compound was not directly linked to therapeutic applications, related imidazo[1,2-a]pyridine derivatives have shown promise in this area. For example, substituted imidazo[1,2-a]pyridines have been studied as novel antiulcer agents, indicating their potential utility in treating gastrointestinal disorders without acting as histamine H2 receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).

Propriétés

IUPAC Name |

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-9-6-10(18-21-9)15-12(20)7-22-13-3-2-11(16-17-13)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYGFCJCDQCBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)